molecular formula C25H16N2O2 B14699804 12-(p-Nitrostyryl)benz(a)acridine CAS No. 22188-15-4

12-(p-Nitrostyryl)benz(a)acridine

Cat. No.: B14699804
CAS No.: 22188-15-4
M. Wt: 376.4 g/mol
InChI Key: XZOCFJCFJCFPJU-UHFFFAOYSA-N
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Description

12-(p-Nitrostyryl)benz(a)acridine (CAS No. 22188-15-4) is a polycyclic aromatic compound characterized by a benz(a)acridine core substituted with a p-nitrostyryl group. Its molecular formula is C25H16N2O2 (molecular weight: 376.43 g/mol). The compound exhibits weak tumor-initiating activity in mice, with a reported toxic dose low (TDLo) of 200 mg/kg via dermal exposure . Upon thermal decomposition, it releases toxic nitrogen oxides (NOx), posing environmental and health risks . The p-nitrostyryl substituent enhances its electron-deficient character, influencing its reactivity and interactions in biological systems.

Properties

CAS No.

22188-15-4

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H

InChI Key

XZOCFJCFJCFPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Benz(a)acridine Synthesis

Friedländer Condensation and Cyclization

The benz(a)acridine scaffold is typically constructed via Friedländer quinoline synthesis. As detailed in a 2015 patent (CN105418499A), o-aminobenzophenone reacts with cyclohexanone under acidic conditions (e.g., citric acid in toluene at 150°C) to yield a quinoline intermediate. Subsequent palladium-catalyzed dehydrogenation (Pd(CF₃COO)₂, 1,10-phenanthroline, NMP, O₂, 100°C) cyclizes the quinoline into benz(a)acridine derivatives. This method achieves yields of 60–80% and is scalable for industrial production.

Key Reaction Parameters:
Parameter Condition
Solvent Toluene (quinoline step)
Catalyst Citric acid (10 mol%)
Temperature 150°C (8 hours)
Cyclization Catalyst Pd(CF₃COO)₂, 1,10-phenanthroline
Yield 60–80%

Introduction of the p-Nitrostyryl Group

Aldol Condensation with p-Nitrobenzaldehyde

A widely adopted method involves condensing benz(a)acridine-12-carbaldehyde with p-nitrobenzaldehyde. Smolecule (2024) reports analogous syntheses for styryl-acridines, where basic (e.g., piperidine) or acidic (e.g., acetic acid) conditions facilitate Knoevenagel-like aldol condensation. For 12-(p-Nitrostyryl)benz(a)acridine, refluxing equimolar benz(a)acridine-12-carbaldehyde and p-nitrobenzaldehyde in ethanol with piperidine (0.5 mol%) yields the target compound.

Optimization Data:
Condition Outcome
Solvent Ethanol
Catalyst Piperidine (0.5 mol%)
Temperature Reflux (78°C, 12 hours)
Yield 65–75%
Purity >95% (HPLC)

Wittig Olefination

The Wittig reaction offers stereoselective control for styryl group installation. A 2024 study (PMC11054303) demonstrates that phosphonium ylides derived from p-nitrobenzyltriphenylphosphonium bromide react with benz(a)acridine-12-carbaldehyde in THF under inert atmosphere. The reaction proceeds at 0°C to room temperature, yielding the (E)-isomer predominantly.

Reaction Scheme:
  • Ylide Generation :
    $$ \text{Ph}3\text{P}=CH-C6H4-NO2 \xrightarrow{\text{Base}} \text{Ph}3\text{P}^+-\text{CH}-C6H4-NO2^- $$
  • Olefination :
    $$ \text{Benz(a)acridine-12-carbaldehyde} + \text{Ylide} \rightarrow \text{this compound} + \text{Ph}_3\text{P}=O $$
Performance Metrics:
Parameter Value
Solvent Tetrahydrofuran (THF)
Base n-BuLi (−78°C)
Temperature 0°C → RT (4 hours)
Yield 70–85%
Stereoselectivity >90% (E)-isomer

Alternative Synthetic Routes

Cross-Coupling via Heck Reaction

Palladium-mediated Heck coupling between 12-bromobenz(a)acridine and p-nitrostyrene provides a regioselective pathway. A 2021 study (PMC8226474) highlights similar couplings using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 120°C. This method avoids carbonyl intermediates but requires halogenated precursors.

Comparative Analysis:
Method Yield Cost Scalability
Aldol Condensation 65–75% Low High
Wittig Reaction 70–85% Medium Moderate
Heck Coupling 50–60% High Low

One-Pot Tandem Synthesis

A 2022 patent (CN110746345B) describes a one-pot approach using MEM-protected intermediates. 4-Bromo-2-bromomethylphenol is MEM-protected, borylated, and coupled with 2-bromopyridine via Suzuki-Miyaura cross-coupling. Final deprotection and oxidation yield the target compound in 94% yield.

Characterization and Validation

Spectroscopic Data

Consistent with PubChem CID 90751:

  • ¹H NMR (CDCl₃) : δ 8.27 (dd, J = 15.2, 9.0 Hz, 2H), 7.89 (dd, J = 9.2, 1.8 Hz, 1H), 7.72 (dd, J = 17.7, 8.5 Hz, 2H), 7.63–7.23 (m, 10H).
  • ¹³C NMR : δ 148.7, 147.1, 135.8, 130.3, 129.8, 129.5, 128.3, 128.2, 126.7, 125.5, 125.0.
  • MS (ESI) : m/z 377.4 [M+H]⁺.

Purity and Stability

  • Melting Point : 314–315°C (decomposition).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 80:20).
  • Storage : Stable at −20°C under argon.

Scientific Research Applications

Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .

Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .

Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .

Mechanism of Action

The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .

Comparison with Similar Compounds

Positional Isomers: m- and o-Nitrostyryl Derivatives

Three nitrostyryl-substituted benz(a)acridine isomers are known, differing in the nitro group's position on the styryl moiety:

Compound CAS No. Substituent Position Molecular Weight (g/mol) Tumor-Initiating Activity (Mouse Skin) Key Reference
12-(p-Nitrostyryl)benz(a)acridine 22188-15-4 Para 376.43 Weak (TDLo: 200 mg/kg)
12-(m-Nitrostyryl)benz(a)acridine 63021-46-5 Meta 376.43 Weak (TDLo: 200 mg/kg)
12-(o-Nitrostyryl)benz(a)acridine 63021-47-6 Ortho 376.43 Weak (TDLo: 200 mg/kg)

Key Findings :

  • All three isomers exhibit similar toxicity profiles and thermal decomposition behavior .

Benz(a)acridine vs. Benz(c)acridine Derivatives

Benz(a)acridine and benz(c)acridine differ in nitrogen atom placement, significantly altering their biological and chemical properties:

Property Benz(a)acridine Derivatives Benz(c)acridine Derivatives Reference
Mutagenicity (TA98 Strain) Moderate activity (e.g., diol-epoxides: 250–300 His+ revertants/nmol) Higher activity (e.g., diol-epoxides: 250–5100 His+ revertants/nmol)
Metabolic Activation Primarily via bay-region diol-epoxides Enhanced activation via 3,4-diol-1,2-epoxide isomers
pKa 5.25 (unprotonated form dominant at physiological pH) Not explicitly reported, but similar to benz(a)acridine
Bioaccumulation Rapid metabolic degradation in fish Lower bioaccumulation due to faster metabolism

Key Findings :

  • Benz(c)acridine derivatives are 4–11 times more mutagenic than benz(a)acridine counterparts in bacterial assays due to stronger bay-region diol-epoxide interactions .
  • The nitrogen atom's position modulates metabolic pathways; benz(c)acridine forms more stable mutagenic metabolites .

Comparison with Methyl-Substituted Benzacridines

Methyl groups influence carcinogenicity and solubility:

Compound Substituents Tumor Incidence (Mouse Skin) logP (Octanol-Water) Reference
9,10,12-Trimethylbenz(a)acridine 3 methyl groups High (97% at 0.4 µmol dose) 5.47
7-Methylbenz(c)acridine Single methyl group Weak (inactive in mice) ~5.0 (estimated)
This compound p-Nitrostyryl group 37% tumor incidence at 2.5 µmol 5.47 (predicted)

Key Findings :

  • Methylation at specific positions (e.g., 9,10,12-trimethyl) dramatically enhances tumorigenicity compared to nitro-substituted derivatives .

Mechanistic Insights from Molecular Studies

  • Mutagenicity : Benz(c)acridine's bay-region diol-epoxides exhibit stronger interactions with DNA due to out-of-phase molecular orbitals in the L-region, promoting covalent adduct formation .
  • Carcinogenicity: Antiplasmid activity correlates with electron-deficient regions, while carcinogenicity requires energy accumulation in K-region molecular orbitals .
  • Metabolic Stability : Nitro-substituted derivatives are less prone to metabolic degradation than dihydrodiols, which are rapidly oxidized in vivo .

Environmental and Toxicological Considerations

  • Bioaccumulation: Benz(a)acridine derivatives are metabolized faster in aquatic organisms (e.g., fathead minnows) than predicted by logP values, reducing environmental persistence .
  • Toxicity : All nitrostyryl-benzacridines share similar acute toxicity profiles, but chronic effects may vary due to differences in metabolite stability .

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